2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Overview
Description
2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C23H19FN2O2S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11512719 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves reactions between specific amines and acids, resulting in high yields and detailed characterizations through spectroscopic methods such as 1H NMR, 13C NMR, UV, IR, and mass spectrometry. These compounds are then analyzed for their structural and physical properties, contributing to the understanding of their potential applications in various scientific fields (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Antitumor Properties
Several studies have focused on the antitumor properties of benzothiazole derivatives. These compounds exhibit potent and selective antitumor activities, with mechanisms involving DNA adduct formation in sensitive tumor cells. Their effectiveness has been demonstrated in vitro and in vivo, providing a basis for the development of new therapeutic agents for cancer treatment. The specific activities and metabolic pathways of these compounds are detailed, highlighting their potential as novel antitumor agents (Leong et al., 2003).
Luminescent Properties and Application in Light Emission
Research on benzothiazole derivatives has also revealed their luminescent properties, with applications in the development of white-light emitting devices. The synthesis of specific derivatives and their incorporation into polymer matrices demonstrate their potential in the fabrication of devices for lighting and display technologies. This area of research highlights the versatility of benzothiazole derivatives beyond biomedical applications, showcasing their potential in materials science (Lu et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Further studies have explored the antimicrobial and anti-inflammatory properties of novel compounds synthesized from benzothiazole derivatives. These compounds have been evaluated for their efficacy against bacterial and fungal pathogens, with some showing promising results. The development of these compounds as potential antimicrobial and anti-inflammatory agents underscores the broad spectrum of biological activities associated with benzothiazole derivatives, indicating their potential in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-14-3-12-20-21(13-14)29-23(26-20)16-4-8-18(9-5-16)25-22(27)15(2)28-19-10-6-17(24)7-11-19/h3-13,15H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNGUFMJNGLNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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